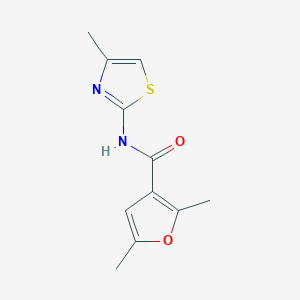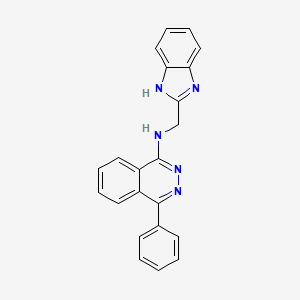
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide, also known as DTT-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DTT-001 belongs to a class of compounds known as thiazoles, which have been shown to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mécanisme D'action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammatory cytokine production. In microbial infections, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to disrupt bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to induce DNA damage and inhibit cell proliferation. In inflammation, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. In microbial infections, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been shown to disrupt cell membranes and inhibit bacterial and fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has several advantages for lab experiments, including its high purity and good yields. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has shown potent activity against a range of cancer cell lines, making it a potential candidate for further cancer research. However, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide. One potential area of research is the development of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide as a cancer therapeutic agent. Further studies are needed to determine the optimal dosing and administration of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide in vivo, as well as its potential toxicity and side effects. Additionally, further research is needed to determine the potential of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide as an antimicrobial agent and its potential use in the treatment of inflammatory diseases. Finally, further studies are needed to determine the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide can be synthesized using a multistep process involving the reaction of 4-fluoroaniline with thioacetamide to form 4-fluorophenylthiourea. The thiourea is then reacted with 2-bromo-1,3-propanediol to form the desired product, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide. The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has been optimized to yield a high purity product with good yields, making it suitable for further research and development.
Applications De Recherche Scientifique
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has shown promise in a variety of scientific research applications, including cancer treatment, inflammation, and microbial infections. In vitro studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-9-1-3-10(4-2-9)17-7-5-11(16)15-12-14-6-8-18-12/h1-4H,5-8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKOQPCPROFXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)
![3-ethyl-5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159771.png)

![ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)

![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)
![ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)
![methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)
![1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5159865.png)